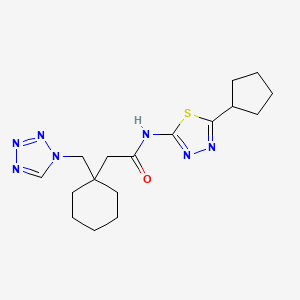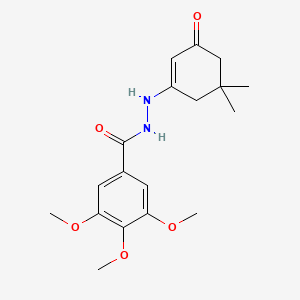
5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-イソプロピル-N-(5-(メトキシメチル)-1,3,4-チアゾール-2-イル)-2-メチルチアゾール-4-カルボキサミドは、官能基のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
5-イソプロピル-N-(5-(メトキシメチル)-1,3,4-チアゾール-2-イル)-2-メチルチアゾール-4-カルボキサミドの合成は、通常、複数の手順を必要とします。
チアゾール環の形成: 1,3,4-チアゾール環は、チオセミカルバジドを蟻酸と反応させて、還流条件下で合成することができます。
メトキシメチル化: その後、チアゾール中間体を、水素化ナトリウムなどの塩基の存在下で、メトキシメチルクロリドで処理して、メトキシメチル基を導入します。
チアゾール環の形成: チアゾール環は、2-ブロモアセトフェノンをチオ尿素と反応させて、塩基性条件下で合成されます。
カップリング反応: 最後の手順では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、トリエチルアミンなどの塩基の存在下で、メトキシメチル-チアゾール中間体とチアゾール中間体をカップリングします。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があります。これには、反応条件をより良く制御するための連続フロー反応器の使用、自動精製システムの使用などがあります。
化学反応の分析
反応の種類
酸化: この化合物は、特にイソプロピル基とメトキシメチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボキサミド基を標的にして、アミンに変換する可能性があります。
置換: チアゾール環とチアゾール環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が、適切な条件下で使用されます。
主な生成物
酸化: ヒドロキシル基またはカルボニル基を含む酸化誘導体。
還元: 還元されたアミン誘導体。
置換: 置換されたチアゾール誘導体とチアゾール誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能化反応を可能にし、有機合成において貴重なものとなっています。
生物学
生物学的研究では、この化合物は、潜在的な生物活性について研究されています。チアゾール環とチアゾール環の存在は、生体高分子と相互作用する可能性を示唆しており、薬物開発のリード化合物として役立つ可能性があります。
医学
医学では、この化合物の誘導体は、その治療の可能性について研究されています。この化合物の構造的特徴は、抗菌、抗真菌、または抗がん特性を示す可能性を示唆しています。
産業
産業では、この化合物は、新しい材料の開発や医薬品および農薬の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the thiadiazole and thiazole rings suggests it could interact with biological macromolecules, possibly serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it might exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
5-イソプロピル-N-(5-(メトキシメチル)-1,3,4-チアゾール-2-イル)-2-メチルチアゾール-4-カルボキサミドの作用機序は、その特定の用途によって異なります。一般的に、酵素や受容体などの分子標的に作用して、その活性を調節することができます。チアゾール環とチアゾール環は、水素結合、疎水性相互作用、または金属イオンとの配位を通じて、これらの標的に結合を促進する可能性があります。
類似化合物の比較
類似化合物
- 5-イソプロピル-N-(5-(メチル)-1,3,4-チアゾール-2-イル)-2-メチルチアゾール-4-カルボキサミド
- 5-イソプロピル-N-(5-(エトキシメチル)-1,3,4-チアゾール-2-イル)-2-メチルチアゾール-4-カルボキサミド
独自性
チアゾール環上のメトキシメチル基とチアゾール環上のイソプロピル基のユニークな組み合わせにより、この化合物は類似体と区別されます。これらの構造的特徴は、ユニークな化学反応性と生物活性を与える可能性があり、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-isopropyl-N-(5-(methyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
- 5-isopropyl-N-(5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
Uniqueness
The unique combination of the methoxymethyl group on the thiadiazole ring and the isopropyl group on the thiazole ring distinguishes this compound from its analogs. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C12H16N4O2S2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H16N4O2S2/c1-6(2)10-9(13-7(3)19-10)11(17)14-12-16-15-8(20-12)5-18-4/h6H,5H2,1-4H3,(H,14,16,17) |
InChIキー |
PTVGETRBIKKQOX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NN=C(S2)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163734.png)
![3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163735.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163743.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B12163753.png)
![7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12163757.png)

![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12163767.png)


![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)

![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163812.png)
